1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

Description

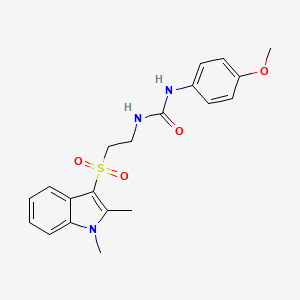

The compound 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is a synthetic molecule featuring a urea backbone linked to a 4-methoxyphenyl group and a sulfonamide-modified indole moiety. Its structure includes:

- 1,2-Dimethylindole core: Enhances aromatic stacking interactions and metabolic stability due to methyl substitution.

- 4-Methoxyphenyl urea: The methoxy group improves solubility and electronic properties.

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-14-19(17-6-4-5-7-18(17)23(14)2)28(25,26)13-12-21-20(24)22-15-8-10-16(27-3)11-9-15/h4-11H,12-13H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYXZXAHRFIPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structural features, including a dimethyl indole moiety and a sulfonyl group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Formula

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 401.5 g/mol

Structural Features

The compound's structure includes:

- A dimethyl indole fragment, which is known for its presence in many biologically active compounds.

- A sulfonyl group , which enhances solubility and biological activity.

- A methoxyphenyl substituent , which may contribute to its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical responses. Notably, it has been investigated for its potential to inhibit pathways associated with cancer cell proliferation.

Pharmacological Properties

Research indicates that compounds structurally similar to this urea derivative exhibit significant biological activities:

-

Anticancer Activity :

- Inhibits extracellular signal-regulated kinase (ERK), a critical component in cell signaling pathways associated with cancer progression.

- Potential applications in targeting cancer pathways due to its ability to interfere with cellular growth signals.

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of structurally related compounds revealed that they effectively inhibited ERK signaling pathways in vitro. The results indicated a dose-dependent response in cancer cell lines, highlighting the potential of this compound as a lead compound for further development in cancer therapeutics .

Study 2: Anti-inflammatory Properties

In another investigation focused on anti-inflammatory effects, derivatives similar to this compound exhibited significant inhibition of COX enzymes compared to standard anti-inflammatory drugs like diclofenac. The study reported a selectivity index favoring these novel compounds, suggesting lower ulcerogenic liabilities while maintaining efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | 401.5 g/mol | Anticancer, Anti-inflammatory | ERK inhibition |

| 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea | 389.4 g/mol | Anticancer | ERK pathway modulation |

| 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea | 385.5 g/mol | Antimicrobial | Bacterial inhibition |

Comparison with Similar Compounds

Research Findings and Limitations

- Glimepiride : Demonstrated hypoglycemic activity via pancreatic β-cell stimulation, but the target compound’s distinct sulfonamide structure likely precludes this mechanism .

- SKF-96365 : Shares sulfonamide-like groups and TRPC channel inhibition, suggesting the target compound could modulate similar pathways .

Contradictions : The target compound’s sulfonamide differs critically from sulfonylureas (e.g., Glimepiride), necessitating caution in extrapolating antidiabetic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.